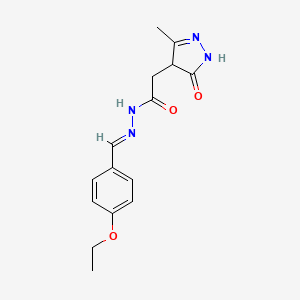
5-bromo-2-(cyclopentyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(cyclopentyloxy)benzaldehyde is a chemical compound that belongs to the class of aldehydes. It is commonly used in scientific research for various purposes, including drug development, chemical synthesis, and biological assays.
Applications De Recherche Scientifique
5-bromo-2-(cyclopentyloxy)benzaldehyde has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in biological assays to study the mechanism of action of various enzymes and proteins. Additionally, it has been shown to have potential therapeutic effects for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(cyclopentyloxy)benzaldehyde is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including histone deacetylases and protein kinases. This inhibition can lead to changes in gene expression and cellular signaling, which can ultimately result in therapeutic effects.
Biochemical and Physiological Effects:
5-bromo-2-(cyclopentyloxy)benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease, which can lead to the prevention of cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-(cyclopentyloxy)benzaldehyde in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-bromo-2-(cyclopentyloxy)benzaldehyde. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, it may be useful to study its effects in combination with other drugs or therapies for the treatment of various diseases. Finally, it may be useful to explore its potential as a tool for studying the function of various enzymes and proteins in biological systems.
Conclusion:
In conclusion, 5-bromo-2-(cyclopentyloxy)benzaldehyde is a versatile chemical compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have potential therapeutic effects for the treatment of various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research directions include further investigation of its mechanism of action and its potential as a tool for studying biological systems.
Méthodes De Synthèse
The synthesis of 5-bromo-2-(cyclopentyloxy)benzaldehyde involves the reaction of 5-bromo-2-hydroxybenzaldehyde with cyclopentanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained by simple extraction and purification. The yield of the product is typically high, and the purity can be improved by recrystallization.
Propriétés
IUPAC Name |
5-bromo-2-cyclopentyloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLZXOAUBPDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopentyloxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)
![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)
![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)

![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)

![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)
